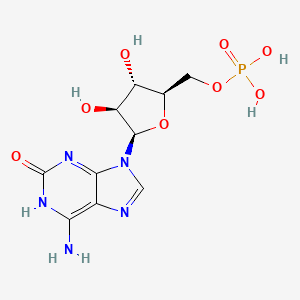

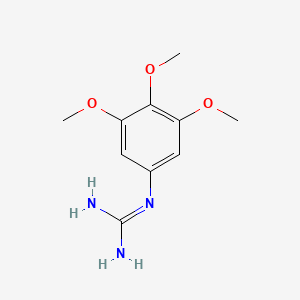

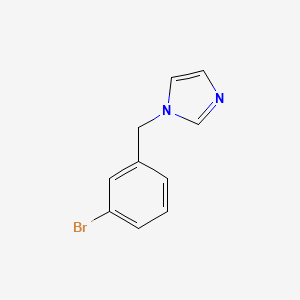

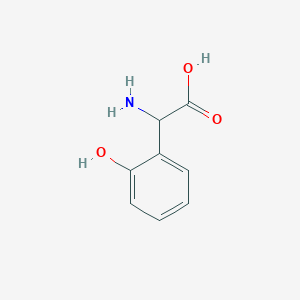

![molecular formula C14H8N4O2 B1279339 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione CAS No. 741686-49-7](/img/structure/B1279339.png)

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione

説明

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, also known as 7-hydroxy-2-pyrrolo[2,3-d]pyrimidin-4-one, is an organic compound that is widely used in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Photophysical Properties and pH-Sensing Application

- Photophysical Properties : Derivatives of isoindoline-1,3-dione exhibit solid-state fluorescence and positive solvatochromism, making them useful in photophysical studies (Yan et al., 2017).

- pH-Sensing : These derivatives can act as colorimetric pH sensors due to dramatic color changes upon protonation at nitrogen atoms, suggesting applications in developing novel pH sensors and logic gates (Yan et al., 2017).

Tyrosinase Inhibition and Antioxidant Properties

- Tyrosinase Inhibition : Certain isoindoline-1,3-dione derivatives show potential in inhibiting tyrosinase, an enzyme involved in melanin production, indicating applications in dermatology or cosmetics (Then et al., 2018).

- Antioxidant Properties : These derivatives also demonstrate antioxidant activities, which can be relevant in pharmaceutical and nutraceutical applications (Then et al., 2018).

Antimicrobial Activity

- Broad Spectrum Antibacterial Activity : Some isoindoline-1,3-dione derivatives exhibit significant antibacterial properties against various bacterial strains, suggesting their potential in developing new antibacterial agents (Lamie, 2008).

Optical and Crystal Structure Analysis

- Optical Properties : Isoindoline-1,3-dione derivatives have been found to possess good transparency in UV, visible, and NIR regions, indicating their usefulness in optical applications like NLO (Non-Linear Optical) devices (Prathap et al., 2017).

- Crystal Structure and Hirshfeld Surface Analysis : These compounds provide valuable insights into intermolecular interactions, useful in crystallography and materials science (Prathap et al., 2017).

Chemosensor for Metal Ion Detection

- Metal Ion Sensing : Isoindoline-1,3-dione derivatives can act as chemosensors for detecting metal ions like Cu(II) in aqueous mediums, which is significant in environmental monitoring and analytical chemistry (Patil et al., 2019).

Synthesis and Antimicrobial Activities of Derivatives

- Synthesis of Novel Derivatives : Novel synthesis methods for isoindoline-1,3-dione derivatives with potential antimicrobial activities offer avenues in drug discovery and pharmaceutical research (Ghabbour & Qabeel, 2016).

将来の方向性

The future directions for research on “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” could involve further exploration of its synthesis, properties, and potential applications. The development of related compounds with improved FLT3 and CDK inhibition could also be a promising area of research .

作用機序

Target of Action

The primary targets of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell proliferation, survival, and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This compound has shown significant activity against its target kinases, with IC50 values ranging from 40 to 204 nM, comparable to the well-known kinase inhibitor sunitinib .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they are involved in. For instance, EGFR, Her2, and VEGFR2 are involved in the PI3K-PKB signaling pathway . The disruption of this pathway can lead to effects such as cell cycle arrest and apoptosis .

Result of Action

The result of the action of this compound is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in the activity of the anti-apoptotic protein Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties . .

生化学分析

Biochemical Properties

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as EGFR, Her2, VEGFR2, and CDK2, exhibiting significant inhibitory activity . These interactions are characterized by the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis .

Cellular Effects

The effects of this compound on various cell types include the induction of apoptosis and cell cycle arrest. In cancer cell lines such as HepG2, the compound has been shown to increase the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . This results in the activation of cell death pathways and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of target kinases and preventing their activation . This inhibition leads to a cascade of molecular events, including the activation of apoptotic pathways and changes in gene expression that promote cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of target kinases and prolonged apoptotic effects . Degradation over time can reduce its efficacy, highlighting the importance of optimizing storage and handling conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver damage and systemic toxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can influence its bioavailability and efficacy, with certain metabolic pathways enhancing its inhibitory effects on target kinases . Additionally, changes in metabolite levels can impact cellular responses to the compound, further modulating its biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on kinases . The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target kinases within the appropriate cellular context, ensuring effective inhibition and induction of apoptotic pathways.

特性

IUPAC Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYAPIRTBKWOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438644 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

741686-49-7 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)